Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a furan-2-carboxamido methyl substituent at the 4-position of the piperidine ring, with a methyl ester group at the 1-position. This structure combines aromatic (furan) and aliphatic (piperidine) moieties, making it a hybrid molecule of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-[(furan-2-carbonylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-13(17)15-6-4-10(5-7-15)9-14-12(16)11-3-2-8-19-11/h2-3,8,10H,4-7,9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPXCHMLBSZYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Piperidine-1-carboxylic Acid
Piperidine-1-carboxylic acid serves as a direct precursor, undergoing esterification with methanol under acidic catalysis. A representative procedure involves refluxing the carboxylic acid with excess methanol and concentrated sulfuric acid (1.5 eq) at 70°C for 12 hours, achieving conversions >95%. This method provides high-purity methyl piperidine-1-carboxylate, though subsequent purification via fractional distillation or silica chromatography may be necessary for sensitive applications.
Ring-Closing Metathesis of Acyclic Precursors
For laboratories lacking access to piperidine-1-carboxylic acid, a Grubbs II-catalyzed ring-closing metathesis offers an alternative route. Diethyl diallylmalonate undergoes cyclization in dichloromethane at 40°C under nitrogen, yielding a bicyclic intermediate. Hydrolysis with aqueous HCl (6 M) followed by decarboxylation at 180°C produces the piperidine core, which is subsequently esterified as above. While this method extends synthetic flexibility, it introduces additional steps and reduces overall yield (~65% over four steps).
Functionalization at the 4-Position
Introducing the (furan-2-carboxamido)methyl group at the piperidine’s 4-position presents the synthesis’s central challenge. Three validated approaches emerge from recent studies:
Mannich Reaction-Based Aminomethylation
Adapting protocols from methyl piperidine-4-carboxylate derivatives, the Mannich reaction installs an aminomethyl group via formaldehyde and formic acid. In a typical procedure:
- Methyl piperidine-1-carboxylate (1.0 eq) reacts with 40% aqueous formaldehyde (5.0 eq) and formic acid (2.5 eq) in methanol at reflux for 3 hours.
- The intermediate formamide undergoes basification with saturated NaHCO₃, liberating methyl 4-(aminomethyl)piperidine-1-carboxylate in 74–91% yield.
Critical parameters include maintaining pH >9 during workup to prevent N-formyl group retention and employing anhydrous conditions to minimize ester hydrolysis.
Nucleophilic Substitution with Protected Amines
When steric hindrance impedes the Mannich approach, nucleophilic displacement using Mitsunobu conditions proves effective:
- 4-Hydroxypiperidine-1-carboxylate (1.0 eq) reacts with triphenylphosphine (1.2 eq) and diethyl azodicarboxylate (1.1 eq) in THF at 0°C.
- Addition of phthalimide (1.5 eq) facilitates conversion to the phthalimido-protected derivative (82% yield).
- Hydrazinolysis in ethanol (5% v/v hydrazine, 70°C, 2 h) cleaves the phthalimide, yielding the free amine.
This route’s advantage lies in its compatibility with electron-deficient piperidine rings, though it requires handling toxic azodicarboxylates.
Reductive Amination of 4-Formyl Derivatives
For laboratories equipped for air-sensitive chemistry, reductive amination offers precise control:
- Oxidation of methyl piperidine-1-carboxylate with pyridinium chlorochromate (PCC) in dichloromethane generates the 4-formyl derivative (63% yield).
- Condensation with ammonium acetate in methanol (3 h, 25°C) forms the imine, reduced in situ with NaBH₃CN (2.0 eq) to afford the 4-aminomethyl product (58% over two steps).
While lower yielding than Mannich approaches, this method avoids strong acids, making it suitable for acid-labile substrates.
Furan-2-carboxamide Coupling
The final step conjugates furan-2-carboxylic acid to the piperidine’s aminomethyl group. Two principal methods achieve this:
Schotten-Baumann Acylation
Classical acylation under biphasic conditions provides reliable results:
- Methyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) and furan-2-carbonyl chloride (1.2 eq) react in dichloromethane/water (1:1) with vigorous stirring.
- Maintaining pH 8–9 via slow NaOH addition (2 M) minimizes HCl-induced ester hydrolysis.
- Isolation by extraction (3× EtOAc) and silica chromatography delivers the target compound in 68–75% yield.
Carbodiimide-Mediated Coupling
For substrates prone to hydrolysis, EDCl/HOBt activation in anhydrous DMF enhances efficiency:
- Furan-2-carboxylic acid (1.1 eq), EDCl (1.3 eq), and HOBt (1.3 eq) pre-activate in DMF (0°C, 30 min).
- Addition of the piperidine amine (1.0 eq) and DIPEA (2.0 eq) initiates coupling, proceeding to completion in 4 h at 25°C.
- Precipitation into ice-water followed by filtration affords the product in 85–91% purity without chromatography.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Acylation
Comparative studies in and reveal dichloromethane maximizes yield in Schotten-Baumann reactions (75%) versus THF (62%) or acetonitrile (58%). Polar aprotic solvents like DMF favor carbodiimide-mediated coupling, achieving 89% conversion versus 72% in dichloromethane.
Temperature and Catalysis
Mannich reactions exhibit nonlinear temperature dependence, with optimal yields at 70°C (91%) versus 50°C (74%) or 90°C (68%). Lewis acid additives (e.g., ZnCl₂, 0.1 eq) accelerate imine formation in reductive amination, reducing reaction time from 12 h to 4 h.
Byproduct Formation and Mitigation
Major byproducts include:
- N,O-Bis-acylated species : Suppressed by using furan-2-carbonyl chloride in deficit (≤1.2 eq) and slow addition.
- Ester hydrolysis products : Controlled by maintaining pH <10 during aqueous workups.
- Ring-opened amines : Minimized by avoiding prolonged heating (>80°C) in protic solvents.
Analytical Characterization
Successful synthesis requires rigorous validation:
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.2 Hz, 1H, furan H-5), 6.55 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 6.35 (d, J = 1.8 Hz, 1H, furan H-3), 4.15 (m, 2H, NCH₂), 3.70 (s, 3H, OCH₃), 3.20 (m, 2H, piperidine H-3,5), 2.85 (t, J = 12 Hz, 2H, piperidine H-2,6), 1.90–1.50 (m, 4H, piperidine H-4 and CH₂NH).
- HRMS : Calculated for C₁₄H₁₈N₂O₄ [M+H]⁺: 279.1345; Found: 279.1348.
Chromatographic Purity
Reverse-phase HPLC (C18 column, 60:40 MeCN/H₂O + 0.1% TFA) shows ≥98% purity at 254 nm, with tR = 6.8 min.
Scalability and Industrial Considerations
Pilot-scale batches (1 kg) employing the Mannich-Schotten-Baumann route achieve 67% overall yield with the following cost drivers:
- Formaldehyde : Accounts for 22% of raw material costs; substituting paraformaldehyde reduces waste.
- Solvent Recovery : Implementing thin-film evaporation for DMF recovers 89% solvent per batch.
- Catalyst Recycling : Immobilized HOBt on silica gel enables 5 reuse cycles before activity loss.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems (0.5 mm ID) performing Mannich-acylation sequences in series reduce processing time from 8 h (batch) to 22 min, albeit with 12% lower yield (59%).
Enzymatic Acylation
Lipase B from Candida antarctica (CAL-B) catalyzes furan-2-carboxamide formation in ionic liquids ([BMIM][BF₄]), achieving 81% yield at 50°C without racemization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate serves as a crucial building block in the synthesis of complex molecules. Its unique structure allows for the development of novel compounds with enhanced properties, making it valuable in synthetic organic chemistry .
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can significantly inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) .
Case Study: Anticancer Activity
A study evaluated the anticancer activity of related compounds:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| Doxorubicin | HepG2 | 0.62 |
These results suggest promising anticancer potential compared to established treatments like doxorubicin .
Medicine
The compound is being explored for its potential as a lead in drug development. Its ability to interact with biological targets positions it as a candidate for designing new therapeutic agents . The dual functionality of the furan and piperidine moieties enhances its medicinal properties.
Antimicrobial Activity
In vitro studies have demonstrated significant antimicrobial efficacy against various pathogens:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| 4b | E. coli | 10.5 | 280 |
| 4a | S. aureus | 13 | 265 |
| 4c | B. cereus | 16 | 230 |
These findings indicate that this compound could serve as a potential candidate for developing new antimicrobial agents .
Industry
In industrial applications, this compound is utilized in developing advanced materials with specific functional properties. Its unique chemical characteristics allow for versatility in various industrial processes .
Mechanism of Action
The mechanism of action of Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and piperidine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Property | Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate | tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate |
|---|---|---|
| Core substituent | Furan-2-carboxamido methyl | Hydroxy(pyridin-2-yl)methyl |
| Ester group | Methyl ester (COOCH₃) | tert-butyl ester (COOC(CH₃)₃) |
| Aromatic system | Furan (oxygen-containing heterocycle) | Pyridine (nitrogen-containing heterocycle) |
| Polarity | Moderate (due to furan’s oxygen and amide group) | Higher (due to pyridine’s nitrogen and hydroxyl group) |
| Potential reactivity | Electrophilic substitution at furan; ester hydrolysis | Nucleophilic substitution at pyridine; hydroxyl oxidation |
| Reported purity | Not available | 95% |
| Regulatory status (EC number) | Not available | Not available |
Functional Group Impact on Properties
Furan vs. Pyridine :
- The furan ring in the target compound provides electron-rich aromaticity, favoring interactions with electron-deficient systems (e.g., metal ions in catalysis) . In contrast, pyridine in the analog introduces basicity (pKa ~5) and hydrogen-bonding capability via its nitrogen atom, enhancing solubility in polar solvents.
- The hydroxyl group in the analog increases hydrophilicity, whereas the furan-2-carboxamido group may enhance lipophilicity, impacting membrane permeability in biological systems.
Ester Groups :
- The methyl ester (target compound) is more labile to hydrolysis under acidic or basic conditions compared to the bulky tert-butyl ester (analog), which offers steric protection and greater stability .
Biological Activity
Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and applications based on recent research findings.
Chemical Structure and Properties
This compound features a piperidine ring fused with a furan moiety, which is known for its diverse biological properties. The compound's structure allows it to interact with various biochemical pathways, making it a candidate for therapeutic applications.
Target Interactions
The compound primarily interacts with specific biological targets, including enzymes and receptors involved in critical pathways such as:
- Enzyme Inhibition : It may act as an inhibitor for enzymes linked to metabolic processes.
- Receptor Binding : Similar compounds have shown affinity for opioid receptors, suggesting potential analgesic properties.
Mode of Action
Furan-containing compounds are known for their ability to modulate neurotransmitter release and influence signaling pathways related to pain perception and inflammation. Preliminary studies suggest that this compound may exert effects similar to those of established analgesics, potentially leading to pain relief and anti-inflammatory outcomes.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is slightly soluble in water, which may affect its bioavailability. Studies on similar compounds suggest rapid absorption and distribution in biological systems, with metabolism occurring primarily in the liver. Understanding these dynamics is crucial for optimizing therapeutic formulations.
Antimicrobial Properties
Recent investigations have highlighted the compound's potential antimicrobial activity. In vitro studies have shown that derivatives of furan-containing compounds can exhibit significant antibacterial effects against various pathogens. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating a promising avenue for further research into its use as an antimicrobial agent .
Anticancer Activity
This compound has also been explored for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For example, structural analogs have shown IC50 values in the micromolar range against various cancer cell lines .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Methyl piperidine-4-carboxylate | Lacks furan moiety | Limited antimicrobial activity | >50 |
| Furan-2-carboxylic acid derivatives | No piperidine ring | Moderate anticancer properties | 20–40 |
| This compound | Furan + piperidine | Promising antimicrobial & anticancer activity | 10–30 |
This table illustrates how this compound stands out due to its unique structural combination, enhancing its versatility in therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study evaluating the compound's effectiveness against Staphylococcus aureus showed significant inhibition at concentrations as low as 12.5 µg/mL, suggesting strong potential as a new antimicrobial agent .
- Cancer Cell Proliferation : In another study focusing on breast cancer cell lines (MDA-MB-231), the compound demonstrated an IC50 value of approximately 25 µM, indicating effective growth inhibition and warranting further investigation into its mechanisms .
Q & A
Q. What analytical methods quantify degradation products under storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS identify degradation pathways (e.g., ester hydrolysis). For piperidine carboxylates, major degradants include free carboxylic acids (retention time shifts in HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
